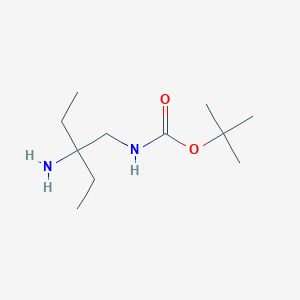
tert-butyl N-(2-amino-2-ethylbutyl)carbamate
Übersicht
Beschreibung
Tert-butyl N-(2-amino-2-ethylbutyl)carbamate is a useful research compound. Its molecular formula is C11H24N2O2 and its molecular weight is 216.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
tert-butyl N-(2-amino-2-ethylbutyl)carbamate , also known by its CAS number 1132-61-2, is an organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound is primarily recognized for its role as a building block in peptide synthesis and its use as an organic buffer in biological and biochemical applications. The following sections delve into its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 2-amino-2-ethylbutanol. The process can be optimized through various conditions to enhance yield and purity, often employing solvents like dichloromethane (DCM) and the use of coupling reagents such as HBTU (1-Hydroxybenzotriazole) for peptide coupling reactions .
Synthesis Route
| Step | Reagents | Conditions |
|---|---|---|
| 1 | tert-butyl carbamate + 2-amino-2-ethylbutanol | DCM, room temperature |
| 2 | Coupling agent (e.g., HBTU) | Stirring overnight |
The biological activity of this compound is primarily attributed to its ability to act as a substrate for various enzymes involved in peptide synthesis. It has been shown to exhibit significant antibacterial properties against certain strains of bacteria. For instance, studies have indicated that derivatives of this compound can inhibit proteases such as LepB in E. coli, leading to enhanced antibacterial activity .
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound on human liver cell lines (HepG2). Results indicated that while some derivatives exhibited cytotoxicity, the levels were significantly lower than those observed with traditional antibiotics, suggesting a favorable safety profile .
Case Studies
- Antibacterial Activity : A study demonstrated that certain oligopeptides linked to this compound showed enhanced inhibition of bacterial growth at concentrations ranging from 8 to 32 mg/mL against hypersensitive E. coli strains .
- Cytotoxicity Assessment : In a hemolysis assay, compounds derived from this carbamate were tested on human red blood cells, showing hemolytic activity below 1%, which indicates a low risk of hemolysis at therapeutic concentrations .
Comparative Analysis
Recent literature highlights the comparative efficacy of various derivatives derived from this compound:
| Compound | IC50 (mM) | Cytotoxicity (mM) | Notes |
|---|---|---|---|
| SA-linked peptides | 0.056 - 0.071 | ~0.58 | More potent than SIA-linked peptides |
| SIA-linked peptides | 0.133 - 1.11 | ~2.97 | Less cytotoxic than SA analogs |
These findings suggest that modifications to the basic structure of this compound can lead to significant variations in biological activity and safety profiles.
Eigenschaften
IUPAC Name |
tert-butyl N-(2-amino-2-ethylbutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-6-11(12,7-2)8-13-9(14)15-10(3,4)5/h6-8,12H2,1-5H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFJSWJQZQVKSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















